molecular formula C8H6BFN2O2S B14080376 (2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid

(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid

Cat. No.: B14080376
M. Wt: 224.02 g/mol
InChI Key: NPFQKEHPUKBGSD-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid is a compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Fluorine-free derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid is unique due to the combination of the boronic acid, fluoro, and thiazole groups. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C8H6BFN2O2S

Molecular Weight

224.02 g/mol

IUPAC Name

[2-fluoro-6-(1,3-thiazol-4-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H6BFN2O2S/c10-8-5(9(13)14)1-2-6(12-8)7-3-15-4-11-7/h1-4,13-14H

InChI Key

NPFQKEHPUKBGSD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CSC=N2)F)(O)O

Origin of Product

United States

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